Dysprosium(III) sulfate octahydrate

Overview

Description

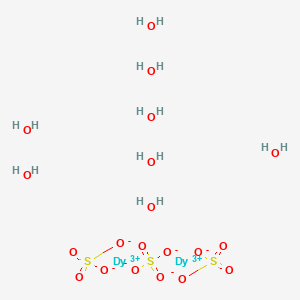

Dysprosium(III) sulfate octahydrate is a chemical compound with the formula Dy2(SO4)3·8H2O . It is a light yellow crystal and is soluble in water . It is commonly used in various applications, including as a catalyst in organic reactions, a component in phosphors for lighting and display devices, and a dopant in optical materials .

Molecular Structure Analysis

The molecular structure of Dysprosium(III) sulfate octahydrate is represented by the formula Dy2(SO4)3·8H2O . This indicates that the compound consists of two dysprosium ions (Dy+3), three sulfate ions (SO4-2), and eight water molecules (H2O).Physical And Chemical Properties Analysis

Dysprosium(III) sulfate octahydrate is a light yellow crystal . It is soluble in water . The molecular weight of Dysprosium(III) sulfate octahydrate is 757.31 .Scientific Research Applications

Chemical Research

Dysprosium(III) sulfate octahydrate is used in various chemical research due to its unique properties. It has a linear formula of Dy2(SO4)3·8H2O . Its molecular weight is 757.31 , and it’s often used in experiments that require dysprosium or sulfate ions .

Material Science

In the field of material science, Dysprosium(III) sulfate octahydrate is used in the synthesis of new materials. Metallic ions can be dispersed utilizing suspended or coated nanoparticles . These materials can be deposited using sputtering targets and evaporation materials for various applications .

Solar Cells

Dysprosium(III) sulfate octahydrate is used in the production of solar cells . The dysprosium ions can be used to create materials with unique light-absorbing properties, improving the efficiency of solar cells .

Fuel Cells

Similar to solar cells, Dysprosium(III) sulfate octahydrate is also used in the production of fuel cells . The dysprosium ions can enhance the conductivity and durability of the fuel cell components .

Biochemical Research

Dysprosium(III) sulfate octahydrate is used in biochemical research . However, it’s important to note that it’s not used for medical, clinical diagnosis or treatment, food, and cosmetics .

Safety Research

Dysprosium(III) sulfate octahydrate is also used in safety research. It’s classified as a non-combustible solid , and research is conducted to understand its behavior under various conditions and how to handle it safely .

Safety and Hazards

When handling Dysprosium(III) sulfate octahydrate, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Dysprosium(III) sulfate octahydrate is a chemical compound with the formula Dy2(SO4)3·8H2O It’s important to note that dysprosium, like other lanthanides, has unique magnetic and optical properties that can be exploited in various applications .

Mode of Action

It’s known that dysprosium ions have a strong affinity for oxygen atoms, which may influence its interactions with other compounds .

Result of Action

Dysprosium ions are known to have unique magnetic and optical properties, which could potentially be harnessed in various applications .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Dysprosium(III) sulfate octahydrate, factors such as pH, temperature, and the presence of other ions could potentially affect its properties and interactions .

properties

IUPAC Name |

dysprosium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Dy.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCPVLRLAAMOQH-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Dy+3].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Dy2H16O20S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583544 | |

| Record name | Dysprosium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dysprosium(III) sulfate octahydrate | |

CAS RN |

10031-50-2 | |

| Record name | Dysprosium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

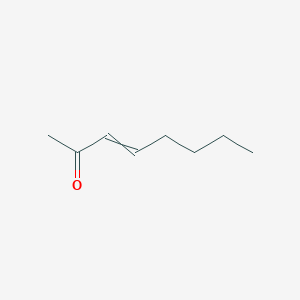

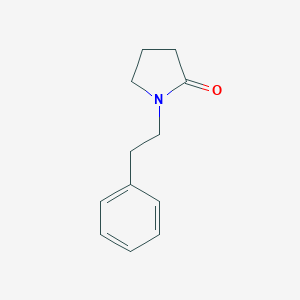

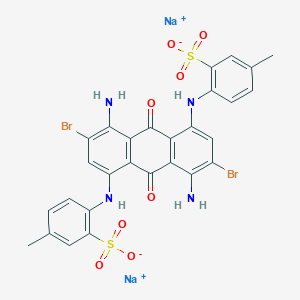

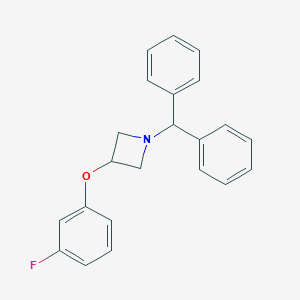

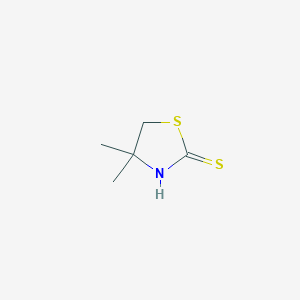

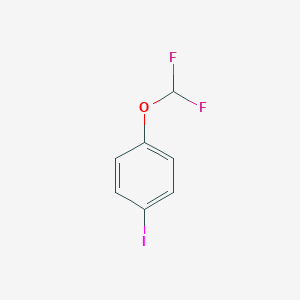

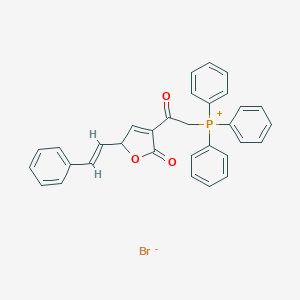

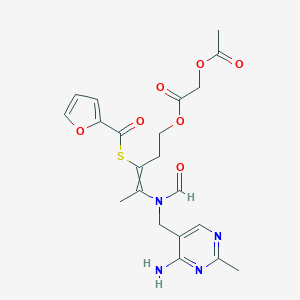

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)